molecular formula C8H8ClNO2S B2967570 (2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate CAS No. 341967-81-5

(2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate

Cat. No.: B2967570
CAS No.: 341967-81-5
M. Wt: 217.67
InChI Key: SHZFIDNHQXUZPU-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate is a chemical compound that features a thiazole ring substituted with a chloro group and a cyclopropanecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate typically involves the reaction of (2-Chloro-1,3-thiazol-5-yl)methanol with cyclopropanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate ester formation. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to enhance the reaction rate

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the thiazole ring can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), mild heating

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane)

    Reduction: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran)

Major Products Formed

    Substitution: (2-Amino-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate, (2-Thiol-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate

    Oxidation: this compound sulfoxide, sulfone

    Reduction: (2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanemethanol

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The thiazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-1,3-thiazol-5-yl)methanol
  • (2-Chloro-1,3-thiazol-5-yl)methyl acetate
  • (2-Chloro-1,3-thiazol-5-yl)methyl benzoate

Uniqueness

Compared to its analogs, (2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts additional steric hindrance and rigidity to the molecule. This can affect its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2S/c9-8-10-3-6(13-8)4-12-7(11)5-1-2-5/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZFIDNHQXUZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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